![molecular formula C19H20F2N2O3S B2784042 3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 727420-73-7](/img/structure/B2784042.png)
3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
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Description
The compound “3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide” is a complex organic molecule. It contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found in many important synthetic drug molecules and have a wide range of biological applications .
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Research on benzenesulfonamide derivatives, such as the synthesis and characterization of zinc phthalocyanines substituted with benzenesulfonamide groups, indicates their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms. The remarkable potential of these photosensitizers suggests their use in treating cancer via PDT, highlighting the significant role of benzenesulfonamide derivatives in medical research (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Applications
Synthesized benzenesulfonamides, such as N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, have been evaluated for their in vitro antiproliferative activity against various tumor cell lines, including breast cancer and neuroblastoma cells. These studies demonstrate the potential of benzenesulfonamide derivatives as lead compounds for the development of new anticancer agents, offering a promising avenue for therapeutic research and drug development (Motavallizadeh et al., 2014).
Enzyme Inhibition for Therapeutic Targets
Benzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on enzymes such as carbonic anhydrase. These compounds have shown potent inhibition against human cytosolic isoforms, highlighting their potential in developing therapeutics for conditions where enzyme activity modulation is beneficial (Gul et al., 2016).
Structural and Spectroscopic Studies
Studies on the crystal structures of benzenesulfonamide derivatives provide insights into their supramolecular architecture and intermolecular interactions. Understanding these properties is essential for designing compounds with specific biological activities and for developing new materials with unique properties (Rodrigues et al., 2015).
properties
IUPAC Name |
3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c1-3-26-19-11-14(5-6-17(19)21)27(24,25)22-9-8-15-12(2)23-18-7-4-13(20)10-16(15)18/h4-7,10-11,22-23H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCMTDNBCRJCSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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